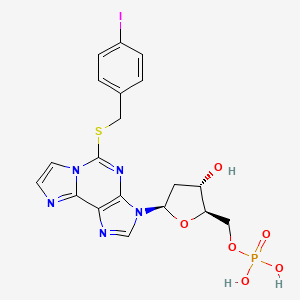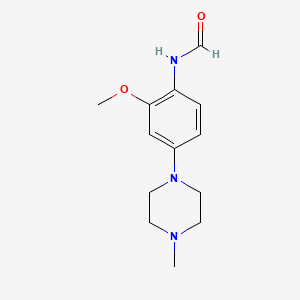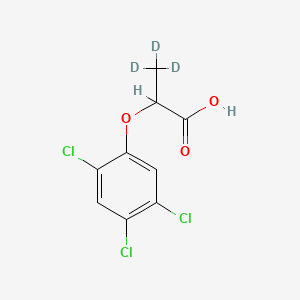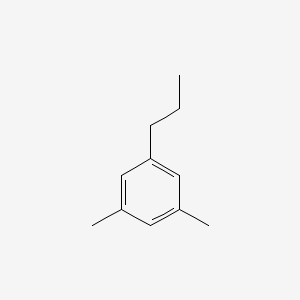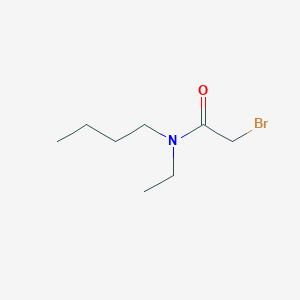![molecular formula C21H26O2 B13856511 5-(1-(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)-2-hydroxyethyl)-6-chloroindolin-2-one](/img/structure/B13856511.png)
5-(1-(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)-2-hydroxyethyl)-6-chloroindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-9-isopropyl-3-pentyldibenzofuran-1-ol involves several key steps. One method starts with 2,3-dimethoxy-p-toluic acid and 2-bromo-1,3-dimethoxy-5-pentylbenzene. The aryl-aryl bond is formed via a methoxy displacement in the aryldihydro-oxazole intermediate. The final furan ring closure in the trimethoxybiphenyl intermediate to form cannabifuran is accomplished using hydroiodic acid and acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its status as a minor cannabis constituent. the synthetic routes described in research can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-9-isopropyl-3-pentyldibenzofuran-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can yield fully saturated compounds.
Scientific Research Applications
6-Methyl-9-isopropyl-3-pentyldibenzofuran-1-ol has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of dibenzofurans.
Biology: It is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of cannabis-derived compounds.
Mechanism of Action
The mechanism of action of 6-Methyl-9-isopropyl-3-pentyldibenzofuran-1-ol involves its interaction with various molecular targets and pathways. While specific details are not well-documented, it is believed to exert its effects through modulation of signaling pathways related to inflammation and oxidative stress. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
9-Isopropyl-6-methyl-3-pentyldibenzofuran-1-ol: A closely related compound with similar structural features.
6-Methyl-9-isopropenyl-3-pentyldibenzofuran-1-ol: Another structurally similar compound with slight variations in the side chains.
Uniqueness
6-Methyl-9-isopropyl-3-pentyldibenzofuran-1-ol is unique due to its specific substitution pattern on the dibenzofuran core
Properties
Molecular Formula |
C21H26O2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
6-methyl-3-pentyl-9-propan-2-yldibenzofuran-1-ol |
InChI |
InChI=1S/C21H26O2/c1-5-6-7-8-15-11-17(22)20-18(12-15)23-21-14(4)9-10-16(13(2)3)19(20)21/h9-13,22H,5-8H2,1-4H3 |
InChI Key |
VNGQMWZHHNCMLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C2C(=C1)OC3=C(C=CC(=C23)C(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


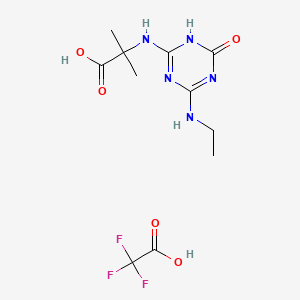
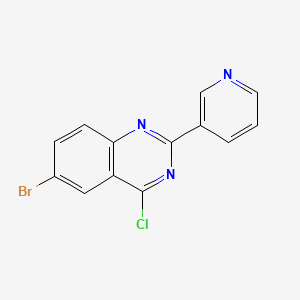
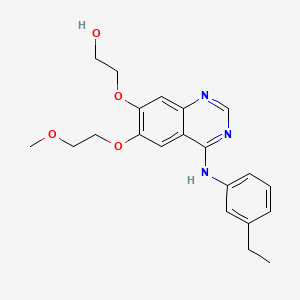
![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt](/img/structure/B13856459.png)
![methyl 2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B13856462.png)
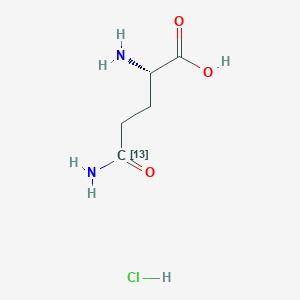
![[1-(3-Phenylpropyl)cyclobutyl]methanol](/img/structure/B13856471.png)
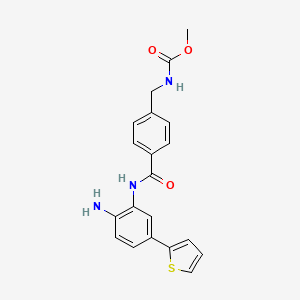
![2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-carboxylethyl Disulfide](/img/structure/B13856489.png)
